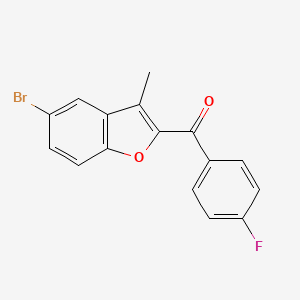

(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone

Descripción general

Descripción

(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H10BrFO2 and its molecular weight is 333.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a core structure in this compound, have been found to interact with a wide range of biological targets . They are particularly noted for their antimicrobial properties .

Mode of Action

Benzofuran derivatives are known for their wide array of biological activities, making them a privileged structure in drug discovery . They are often used in the search for efficient antimicrobial candidates .

Biochemical Pathways

Benzofuran derivatives have been found to interact with various clinically approved targets , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives are known for their wide array of biological activities, including antimicrobial properties .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Análisis Bioquímico

Biochemical Properties

(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound also binds to specific receptors on cell membranes, altering their conformation and function. These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are vital for cell survival and proliferation. Additionally, the compound affects gene expression by modulating transcription factors and epigenetic markers. This can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating them. For example, it can inhibit the activity of tyrosine kinases, leading to reduced phosphorylation of downstream targets. This inhibition can disrupt cell signaling and growth. The compound also interacts with DNA, influencing gene expression by either promoting or repressing transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound may exhibit strong activity, but its stability can decrease due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes. These temporal changes are crucial for understanding the compound’s long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a slight increase in dosage can result in significant changes in biological activity .

Actividad Biológica

The compound (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a benzofuran derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A benzofuran moiety.

- A fluorophenyl group attached to a carbonyl functional group.

- Substituents such as bromine and fluorine, which enhance its reactivity and biological activity.

Biological Activities

Research indicates that benzofuran derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of benzofuran derivatives in inhibiting cancer cell proliferation. The presence of halogen substituents like bromine and fluorine may enhance this activity by improving binding affinity to cancer-related targets .

- Antimicrobial Properties : Benzofuran compounds are known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal activities, potentially due to the electron-withdrawing effects of the fluorine atom .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are common among benzofuran derivatives. This effect is likely mediated through the inhibition of pro-inflammatory cytokines .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate starting materials to form the desired product through condensation reactions.

- Functionalization Techniques : Employing halogenation and other functionalization strategies to introduce bromine and fluorine into the compound .

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-methylbenzofuran | Contains bromine and methyl groups on benzofuran | Known for anti-inflammatory properties |

| 4-Fluorobenzophenone | A fluorinated ketone without the benzofuran moiety | Exhibits strong photophysical properties |

| 5-Chloro-3-methylbenzofuran | Similar structure but with chlorine instead of bromine | Potentially different biological activity profile |

The unique combination of bromine and fluorine in this compound may enhance its reactivity compared to other derivatives lacking these halogens .

Pharmacological Studies

In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of activity against different microbial strains. For instance, MIC values for related compounds indicate promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound could follow a similar trend .

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives, including (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone, have been investigated for their anticancer properties. The presence of bromine and fluorine atoms may enhance the compound's interaction with biological targets, potentially leading to the development of novel therapeutic agents against various cancer types. Studies utilizing computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound could exhibit significant anticancer activity based on its chemical structure.

Anti-inflammatory Properties

Research indicates that benzofuran derivatives possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. The specific substitutions in this compound may contribute to its efficacy in modulating inflammatory pathways.

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, which could lead to the development of new antimicrobial agents.

Functional Materials Development

Fluorinated organic compounds are known for their unique properties such as improved thermal stability and electrical conductivity. This compound could be utilized in creating advanced materials with specific functionalities, such as sensors or conductive polymers.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-methylbenzofuran | Contains bromine and methyl groups on benzofuran | Known for anti-inflammatory properties |

| 4-Fluorobenzophenone | A fluorinated ketone without the benzofuran moiety | Exhibits strong photophysical properties |

| 2-Methylbenzofuran | A simpler benzofuran derivative without halogen substitutions | Used as a precursor in various synthetic pathways |

| 5-Chloro-3-methylbenzofuran | Similar structure but with chlorine instead of bromine | Potentially different biological activity profile |

The unique combination of bromine and fluorine substituents in this compound enhances its reactivity and biological activity compared to other derivatives lacking these halogens.

Synthesis and Characterization

Synthesis methods for this compound have been documented, showcasing techniques such as column chromatography for purification and single-crystal X-ray diffraction for structural analysis . These methodologies provide insights into the compound's stability and potential interactions with biological targets.

In Vitro Testing

In vitro cytotoxicity testing has been performed on similar benzofuran derivatives, indicating promising results in inhibiting cancer cell lines . Such studies pave the way for further exploration into the therapeutic potential of this compound.

Propiedades

IUPAC Name |

(5-bromo-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADXZUKRPPUGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192120 | |

| Record name | (5-Bromo-3-methyl-2-benzofuranyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303145-27-9 | |

| Record name | (5-Bromo-3-methyl-2-benzofuranyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-3-methyl-2-benzofuranyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.